![molecular formula C13H11BrN2O3 B12505776 3-[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B12505776.png)
3-[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is a complex organic compound with a unique structure that includes a bromophenyl group, a pyridazinone ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid typically involves multiple steps, starting with the preparation of the bromophenyl precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with a suitable pyridazinone derivative under palladium-catalyzed conditions . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyridazinone ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)propionic acid: A structurally similar compound with a bromophenyl group and a propionic acid moiety.
3-(2-Bromophenyl)propionic acid: Another similar compound with a different position of the bromine atom on the phenyl ring.
Uniqueness
3-[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is unique due to the presence of the pyridazinone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other bromophenyl derivatives and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C13H11BrN2O3 |
|---|---|
Molecular Weight |
323.14 g/mol |
IUPAC Name |
3-[3-(2-bromophenyl)-6-oxopyridazin-1-yl]propanoic acid |
InChI |
InChI=1S/C13H11BrN2O3/c14-10-4-2-1-3-9(10)11-5-6-12(17)16(15-11)8-7-13(18)19/h1-6H,7-8H2,(H,18,19) |
InChI Key |
IKCVWYFRUMMHRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


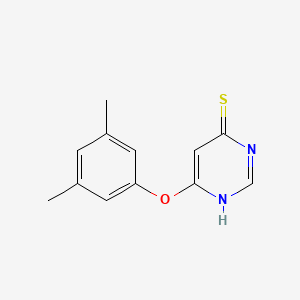
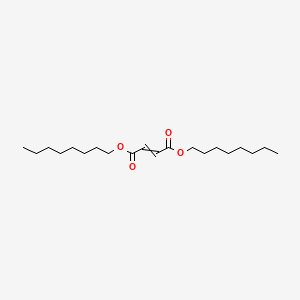
![N-(4-chlorobenzyl)-2-{[6-methyl-4-oxo-3-(propan-2-yl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12505702.png)
![N-[(3-methoxyphenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B12505708.png)

![prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride](/img/structure/B12505736.png)
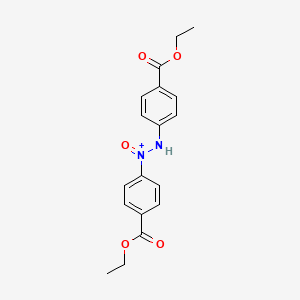
![2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile](/img/structure/B12505742.png)
![3-Ethyl-5-({4-[methyl(phenyl)amino]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12505760.png)

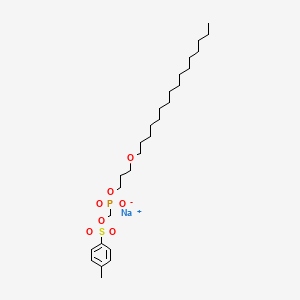
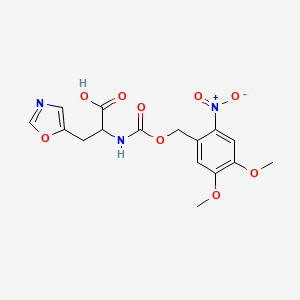
![5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium](/img/structure/B12505778.png)
![(2S)-2,3-Dihydro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12505780.png)
